5-(3,5-Dichlorobenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-3-9(7-16-8)13(17)10-4-11(14)6-12(15)5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLQUZIIZADLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,5-Dichlorobenzoyl)-2-methylpyridine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a range of biological activities. This article aims to explore the biological activity of this compound, synthesizing available research findings into a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉Cl₂NO, characterized by a pyridine ring substituted at the 5-position with a 3,5-dichlorobenzoyl group. The presence of electron-withdrawing chlorine atoms and the carbonyl group in the benzoyl moiety significantly influences its chemical properties and reactivity, enhancing its potential interactions with biological targets.
Anticancer Properties
Research into compounds similar to this compound indicates notable anticancer properties. These compounds often exhibit the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, structural analogs have demonstrated cytotoxic effects against breast and lung cancer cell lines, suggesting that this compound may possess similar activities .
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of related compounds showed significant inhibitory effects on cancer cells. The most active compound in this series exhibited an IC50 value of approximately 0.051 µM against pancreatic adenocarcinoma cells, indicating strong potential for further development .
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations suggest that this compound may exhibit antimicrobial activity. Similar compounds have been shown to possess moderate activity against various bacterial and fungal pathogens. For example, derivatives tested against Pseudomonas aeruginosa and Escherichia coli revealed minimum inhibitory concentrations (MIC) as low as 0.21 µM .
Table: Comparative Antimicrobial Activity
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 0.21 |
| Compound B | P. aeruginosa | 0.25 |
| This compound | TBD | TBD |
The mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies suggest that similar compounds may interact with key biological macromolecules such as enzymes and receptors. For instance, molecular docking studies indicate that these compounds can form stable complexes with proteins involved in critical pathways like DNA replication and repair .
Pharmacokinetic Properties
Pharmacokinetic evaluations of related compounds suggest favorable drug-like properties including adequate absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for determining the viability of a compound as a therapeutic agent .
Preparation Methods
Synthesis of 3,5-Dichlorobenzoyl Chloride
The precursor 3,5-dichlorobenzoyl chloride is typically prepared from 3,5-dichlorobenzoic acid, which itself is synthesized via chlorination and diazotization routes starting from anthranilic acid derivatives. According to patent CN103224451B, 3,5-dichlorobenzoic acid can be obtained by:
- Chlorination of anthranilic acid in hydrochloric acid medium with hydrogen peroxide as the chlorinating agent.
- Diazotization using sodium nitrite under controlled temperature conditions.
- Subsequent purification by recrystallization from toluene.
The acid is then converted to the acid chloride using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Friedel-Crafts Acylation on 2-Methylpyridine
The main synthetic route to 5-(3,5-dichlorobenzoyl)-2-methylpyridine involves Friedel-Crafts acylation of 2-methylpyridine with 3,5-dichlorobenzoyl chloride:
- Reagents and Catalysts: 3,5-dichlorobenzoyl chloride is reacted with 2-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acid chloride. Typically, the reaction is carried out in an inert organic solvent like dichloromethane or toluene.
- Temperature: Controlled temperatures around reflux conditions of the solvent are maintained to optimize yield.
- Base Addition: A base such as triethylamine may be added to neutralize the hydrochloric acid formed during the reaction, improving the reaction efficiency and reducing side reactions.
Alternative Synthetic Approaches
Direct Acylation Using Dichlorobenzoyl Chloride: Similar to the synthesis of related isomers (e.g., 5-(2,3-dichlorobenzoyl)-2-methylpyridine), the direct reaction of 2-methylpyridine with the corresponding dichlorobenzoyl chloride under base-catalyzed conditions (triethylamine) in refluxing organic solvents is effective.
Industrial Scale Methods: Industrial synthesis may employ continuous flow reactors to enhance reaction control, yield, and purity. Advanced purification techniques such as recrystallization and column chromatography are used to isolate the product with high purity.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for Friedel-Crafts acylation |
| Solvent | Dichloromethane, toluene | Anhydrous conditions required |
| Temperature | Reflux of solvent (40-110 °C depending) | Controlled to avoid decomposition |
| Molar Ratio | 1:1 to 1:1.2 (2-methylpyridine: acid chloride) | Slight excess of acid chloride can improve yield |
| Base | Triethylamine or pyridine | Neutralizes HCl formed, improves selectivity |
| Reaction Time | 2-6 hours | Depends on scale and temperature |
| Purification | Recrystallization, column chromatography | To ensure high purity |
Research Findings and Yield Data
While specific yield data for this compound are scarce in open literature, analogous compounds prepared via Friedel-Crafts acylation typically achieve yields in the range of 70–85% under optimized conditions. The purity of the final product is critical for biological activity studies and is ensured by multiple recrystallizations or chromatographic purification.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of 3,5-dichlorobenzoic acid | Chlorination and diazotization of anthranilic acid | Intermediate for acid chloride synthesis |
| 2 | Conversion to 3,5-dichlorobenzoyl chloride | Reaction with thionyl chloride (SOCl2) or PCl5 | Acid chloride for acylation |
| 3 | Friedel-Crafts acylation with 2-methylpyridine | 3,5-dichlorobenzoyl chloride + 2-methylpyridine + AlCl3, reflux in DCM/toluene | Formation of target compound |
| 4 | Workup and purification | Aqueous quench, extraction, recrystallization | Pure this compound |
Q & A
Q. What are the optimal synthetic routes for 5-(3,5-Dichlorobenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are reported:
Chlorination and Diazotization : Starting with p-aminobenzoic acid, chlorination is performed using FeCl₃ in acetic acid, followed by low-temperature diazotization to remove the amino group. The intermediate is then treated with thionyl chloride to form the benzoyl chloride moiety. Total yields exceed 75% under optimized conditions .
Xylene-Based Synthesis : m-Xylene undergoes side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Optimization via single-factor experiments achieved a 63% yield (based on xylene) with 99.2% purity .
- Critical Parameters : Temperature control during diazotization (<5°C) and stoichiometric ratios of chlorinating agents (e.g., Cl₂ or SOCl₂) are crucial for minimizing byproducts.
Q. Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Purity |
|---|---|---|---|---|
| Chlorination/Diazotization | p-Aminobenzoic acid | Chlorination, Diazotization, SOCl₂ reaction | >75% | ≥98% |
| Xylene-Based | m-Xylene | Sequential chlorination, hydrolysis | 63% | 99.2% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals split by chlorine's electron-withdrawing effects. For example, protons on the dichlorobenzoyl group appear as doublets (δ 7.2–7.9 ppm) due to coupling with adjacent chlorines . The 2-methylpyridine moiety shows a singlet at δ 2.3–2.5 ppm for the methyl group.
- IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak should align with the molecular formula (C₁₃H₉Cl₂NO). Fragmentation patterns include loss of CO (44 amu) from the benzoyl group .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use a solvent pair like ethyl acetate/hexane. The compound’s low solubility in hexane at room temperature allows high recovery (>90%) .
- Column Chromatography : Employ silica gel with a gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions by TLC (Rf ~0.4 in 20% ethyl acetate/hexane) .
- Purity Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to confirm ≥98% purity .
Advanced Research Questions
Q. How can contradictory yield data in synthetic protocols be systematically analyzed?
- Methodological Answer :
- Step 1 : Cross-validate reaction parameters (e.g., catalyst loading, temperature) across studies. For example, FeCl₃-catalyzed chlorination in requires precise stoichiometry (1:1.2 molar ratio of substrate to Cl₂) to avoid over-chlorination.
- Step 2 : Replicate reactions under reported conditions while monitoring intermediates via LC-MS. Discrepancies often arise from unoptimized workup steps (e.g., incomplete diazotization in ).
- Step 3 : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) affecting yield .
Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electron-deficient benzoyl group using Gaussian09 at the B3LYP/6-31G(d) level. The LUMO energy of the carbonyl carbon (~-1.5 eV) indicates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution .
- SAR Analysis : Compare Hammett σ values of substituents (Cl vs. CH₃) to predict regioselectivity in multi-step syntheses .
Q. What are the challenges in formulating this compound for in vivo studies, and how can solubility be improved?
- Methodological Answer :
- Solubility Enhancement :
Co-solvents : Use 10% DMSO + 40% PEG300 + 50% saline for intravenous administration (up to 5 mg/mL) .
Liposomal Encapsulation : Phosphatidylcholine-based liposomes (size: 100–150 nm) improve bioavailability by 3-fold in rodent models .
- Stability Testing : Monitor degradation under physiological pH (7.4) via accelerated stability studies (40°C/75% RH for 4 weeks). Hydrolysis of the benzoyl group is a major degradation pathway .
Key Data Contradictions and Resolutions
- Chlorination Efficiency : Evidence reports 75% yield using FeCl₃, while achieves 63% via xylene chlorination. Resolution: FeCl₃ offers better regioselectivity for dichlorination but requires rigorous exclusion of moisture.
- Purification Purity : Silica gel chromatography in achieves >98% purity, whereas recrystallization in yields 99.2%. Resolution: Chromatography removes trace chlorinated byproducts more effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
